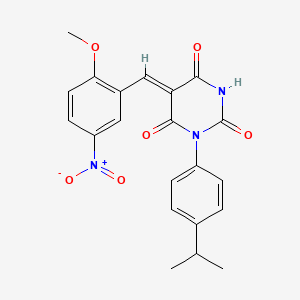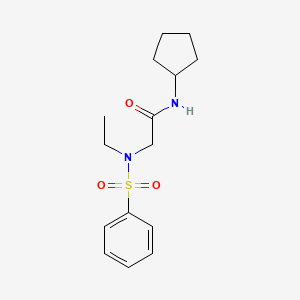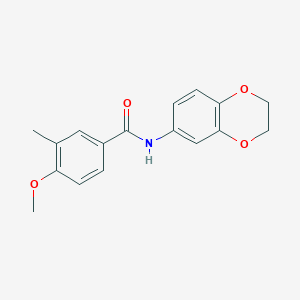
(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxybenzyl)amine hydrochloride
Overview
Description
(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxybenzyl)amine hydrochloride, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a member of the amphetamine family and is classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illicit status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxybenzyl)amine hydrochloride works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, empathy, and increased sociability. This compound also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to increasing the release of serotonin, dopamine, and norepinephrine, this compound also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or when taken in combination with other drugs.
Advantages and Limitations for Lab Experiments
(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxybenzyl)amine hydrochloride has a number of advantages and limitations for use in lab experiments. Its effects on neurotransmitter release make it a useful tool for studying the role of these neurotransmitters in the brain. However, its potential for abuse and neurotoxicity make it a challenging substance to work with.
Future Directions
There are a number of future directions for research on (1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxybenzyl)amine hydrochloride. One area of interest is the use of this compound in combination with psychotherapy for the treatment of PTSD and other mental health conditions. Another area of interest is the development of safer and more effective analogs of this compound that could be used in therapeutic settings. Finally, there is a need for further research into the long-term effects of this compound use on the brain and body.
Scientific Research Applications
(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxybenzyl)amine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has been shown to be particularly effective in treating PTSD in veterans and survivors of sexual assault. This compound has also shown promise in treating social anxiety in autistic adults.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4,5-dimethoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4.ClH/c1-20-16-7-12(5-13(18)17(16)21-2)9-19-8-11-3-4-14-15(6-11)23-10-22-14;/h3-7,19H,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGNELUVOSNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B4706893.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706917.png)
![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4706925.png)

![4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)




![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)
![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)
![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)
